

Application Note: Quantification of Amprolium in Biological Tissues by LC-MS/MS

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Compound of Interest

Compound Name: Amprolium

Cat. No.: B1666021

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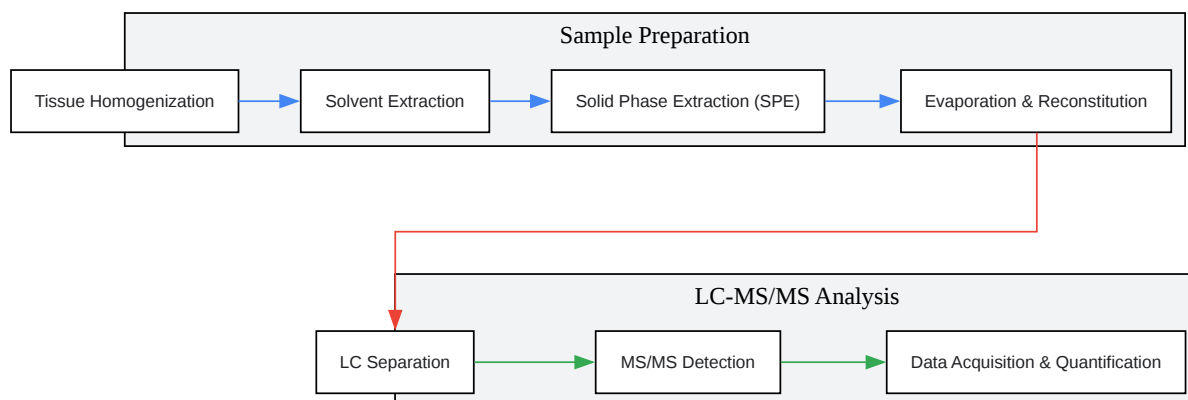
Introduction

Amprolium is a quaternary ammonium compound widely used as a coccidiostat in poultry and other livestock to prevent and treat coccidiosis.[1][2] Regulatory agencies in various regions have established Maximum Residue Limits (MRLs) for **amprolium** in edible tissues to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of **amprolium** residues in biological matrices. This application note describes a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **amprolium** in various biological tissues, such as muscle and eggs.

The presented method utilizes a straightforward extraction and cleanup procedure, followed by analysis on a triple quadrupole mass spectrometer. The method demonstrates excellent sensitivity, specificity, and reproducibility, making it suitable for high-throughput screening and confirmatory analysis in regulatory compliance and drug development settings.

Experimental Workflow

The overall experimental workflow for the quantification of **amprolium** in biological tissues is depicted below.



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Caption: Experimental workflow for **amprolium** quantification.

Detailed Protocols

Sample Preparation: Chicken Muscle Tissue

This protocol is optimized for the extraction of **amprolium** from chicken muscle tissue.

Materials:

- Homogenizer
- Centrifuge
- 50 mL polypropylene centrifuge tubes
- Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa or equivalent Hydrophilic-Lipophilic Balance (HLB) cartridges)[1][3][4]
- SPE vacuum manifold
- Nitrogen evaporator

- Vortex mixer
- Extraction Solvent: Acetonitrile:Methanol (1:1, v/v)[4]
- Wash Solution: Water
- Elution Solvent: 2% Formic acid in Acetonitrile[3]
- Reconstitution Solvent: 0.1% Formic acid in Water:Methanol (9:1, v/v)[1]

Procedure:

- Weigh 5 g of homogenized chicken muscle tissue into a 50 mL centrifuge tube.
- Add 10 mL of extraction solvent (Acetonitrile:Methanol, 1:1).
- Vortex vigorously for 1 minute, then shake on a mechanical shaker for 30 minutes.
- Centrifuge at 9,000 rpm for 10 minutes at 4°C.[3]
- Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
- Load the supernatant from step 4 onto the conditioned SPE cartridge.
- Wash the cartridge with 3 mL of water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analyte with 3 mL of 2% formic acid in acetonitrile.[3]
- Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of reconstitution solvent.
- Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

LC Parameters:

Parameter	Value
Column	Agilent InfinityLab Poroshell 120 HILIC-Z (100 x 3.0 mm, 2.7 µm) or equivalent[3]
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium acetate[3]
Mobile Phase B	Acetonitrile[3]
Flow Rate	0.4 mL/min[3]
Gradient	85% B (0-2 min), 85-60% B (2-4 min), 60% B (4-6 min), followed by re-equilibration[3]
Injection Volume	5 µL
Column Temperature	30 °C

MS/MS Parameters:

Parameter	Value
Ionization Mode	ESI Positive[3]
Capillary Voltage	3500 V[3]
Gas Temperature	250 °C[3]
Gas Flow	7 L/min[3]
Nebulizer Pressure	35 psi[3]
Sheath Gas Heater	325 °C[3]
Sheath Gas Flow	11 L/min[3]
Data Acquisition	Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Amprolium (Quantifier)	243.1	150.1	10[3]
Amprolium (Qualifier)	243.1	94.1	5[3]

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for **amprolium** quantification in different biological matrices.

Table 1: Method Validation Parameters

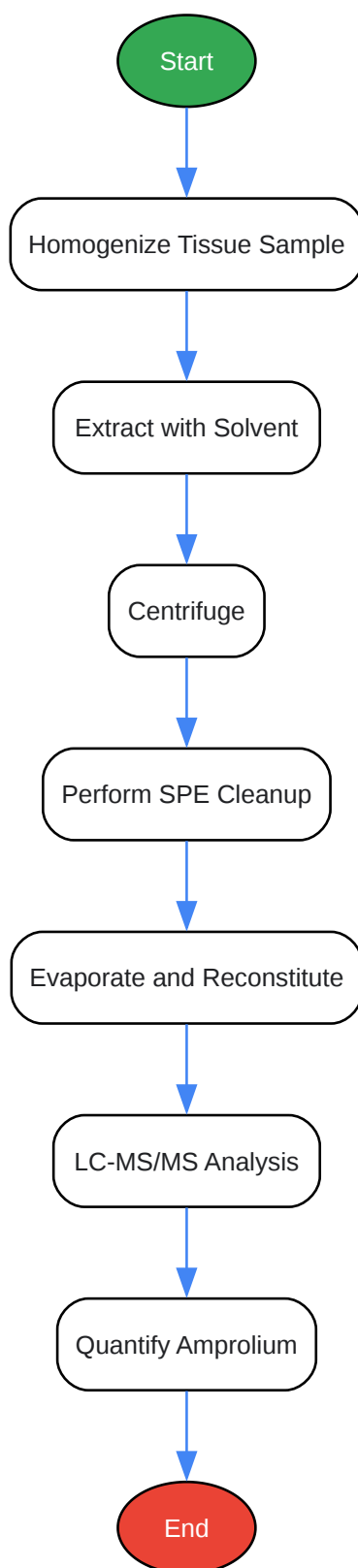
Matrix	Linearity Range	Correlation Coefficient (r ²)	LOQ	Recovery (%)	RSD (%)	Reference
Bovine Tissues	0.13 - 12.0 mg/kg	> 0.997	0.13 - 0.42 mg/kg	78.5 - 107.1	< 15.0	[1]
Chicken & Cattle Muscle	0.13 - 12.0 mg/kg	> 0.997	0.13 - 0.42 mg/kg	78.5 - 107.1	-	[5]
Eggs	-	-	10 ng/g	-	-	[3]
Food Samples	-	-	0.1 - 0.6 µg/kg (LOD)	-	< 13	[6][7]

Table 2: Sample Preparation Method Comparison

Matrix	Extraction Solvent	Cleanup Method	Reference
Bovine Tissues	Phosphate buffer solution	HLB cartridge	[1]
Cattle & Chicken Muscle	Acetonitrile and Methanol	HLB cartridge	[4][5]
Eggs	5% Trichloroacetic acid	Bond Elut Plexa cartridge	[3]
Chicken Feed	Water	C18HD cartridges (online SPE)	[1]
Feed	Methanol with 1% acetic acid	d-SPE with C18	[8]

Logical Relationship of Key Method Steps

The logical flow from sample to result is critical for a robust analytical method. The following diagram illustrates the key decision and action points in the protocol.



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Caption: Logical flow of the analytical method.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **amprolium** in biological tissues. The sample preparation protocol is straightforward and effective in removing matrix interferences, while the chromatographic and mass spectrometric conditions are optimized for high selectivity and throughput. This method is suitable for routine monitoring and can be adapted for various tissue types with minor modifications. The validation data from multiple sources confirm the robustness and accuracy of this analytical approach for regulatory and research applications.

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